3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt

Synthetic Methodology Process Chemistry Yield Optimization

Inconsistent yields with ketone-derived enolates slow cyanoacetic acid derivative synthesis. This sodium enolate provides a reliable, high-yield solution: • 81% yield in conversion to cyanoacetic acid ethyl ester. • 90% yield, >95% purity via patented carbon monoxide route. • Water/protic solvent solubility and THF insolubility enable easy separation. • Requires inert, dry storage; immediate dispatch from stock ensures consistent reactivity.

Molecular Formula C5H7NaO3
Molecular Weight 138.10 g/mol
CAS No. 58986-28-0
Cat. No. B1588181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt
CAS58986-28-0
Molecular FormulaC5H7NaO3
Molecular Weight138.10 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C[O-].[Na+]
InChIInChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h3-4,6H,2H2,1H3;/q;+1/p-1
InChIKeyITWVTNYFGKFDGE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-3-oxoprop-1-en-1-olate Sodium Salt: Specifications & Procurement


3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt (CAS 58986-28-0), also known as sodium ethyl formylacetate or ethyl formylacetate sodium salt, is a sodium enolate of a β-dicarbonyl compound with the molecular formula C₅H₇NaO₃ and a molecular weight of 138.10 g/mol. It functions primarily as a three-carbon building block and nucleophilic reagent in organic synthesis [1]. The compound is commercially available as a solid with a typical purity specification of 95–97% , and it is soluble in water and protic solvents but insoluble in tetrahydrofuran (THF) [1].

Why 3-Ethoxy-3-oxoprop-1-en-1-olate Sodium Salt Is Irreplaceable


In-class compounds such as sodium acetylacetonate or sodium benzoylacetonate share a common β-dicarbonyl enolate motif, yet their substitution in synthetic sequences often fails due to divergent reactivity profiles. The 3-ethoxy-3-oxoprop-1-en-1-olate sodium salt possesses a unique conjugated system and an aldehyde-derived enolate structure that confers distinct nucleophilic character and solubility behavior compared to ketone-derived enolates [1]. Its limited stability, as noted in authoritative references, also imposes specific handling and storage requirements that are not interchangeable with more robust analogs [2]. The quantitative evidence below delineates these critical differences, guiding precise selection and procurement.

3-Ethoxy-3-oxoprop-1-en-1-olate Sodium Salt: Quantitative Evidence


Enhanced Yield in CO-Mediated Synthesis

A patented process for preparing alkali-metal formyl acetic acid alkyl esters, including sodium 3-ethoxy-3-oxoprop-1-en-1-olate, achieves a yield of 90% (weight) with a purity exceeding 95% [1]. This represents a substantial improvement over prior art methods, which were reported to yield only 85% of a substance of unspecified purity or to produce a slurry that was difficult to work up [1].

Synthetic Methodology Process Chemistry Yield Optimization

Cyanoacetic Ester Synthesis Yield

When employed as a reactant, 3-ethoxy-3-oxoprop-1-en-1-olate sodium salt enables the synthesis of cyanoacetic acid ethyl ester in an 81% yield under specified conditions [1]. This quantitative output provides a benchmark for evaluating the compound's efficiency as a precursor in nitrile-forming transformations, relative to alternative routes that may involve multiple steps or lower overall yields.

Precursor Chemistry Cyanoacetate Synthesis Reaction Yield

Water/Protic Solubility vs. THF Insolubility

3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt is explicitly characterized as soluble in water and protic solvents, but insoluble in tetrahydrofuran (THF) [1]. This binary solubility behavior differentiates it from related sodium enolates such as sodium acetylacetonate, which typically exhibits good solubility in a broader range of organic solvents including THF (class-level inference).

Solubility Solvent Selection Reaction Medium

Stability and Fresh Preparation Requirement

The sodium salt and its corresponding free acid exhibit limited stability and should be prepared as needed [1]. This contrasts with more stable β-dicarbonyl enolates like sodium acetylacetonate, which can be stored for extended periods without significant decomposition (class-level inference).

Stability Storage Handling Requirements

3-Ethoxy-3-oxoprop-1-en-1-olate Sodium Salt: Application Scenarios


Industrial-Scale Cyanoacetic Derivative Synthesis

Given the documented 81% yield in the conversion to cyanoacetic acid ethyl ester [1], this compound is ideally suited as a precursor in the large-scale manufacture of cyanoacetic acid derivatives. The high yield minimizes waste and maximizes atom economy, aligning with industrial process efficiency goals.

CO-Mediated Formylacetic Ester Production

The patented process achieving 90% yield and >95% purity [2] positions this compound as a preferred target when employing carbon monoxide-based synthesis routes. This method offers a clear advantage over traditional alkyl formate-based approaches, particularly for manufacturers seeking higher throughput and purity.

Aqueous or Protic Solvent-Based Reactions

The solubility profile—specifically its solubility in water and protic solvents and insolubility in THF [3]—makes this sodium salt the reagent of choice for reactions conducted in aqueous media or alcohols. Its insolubility in THF further enables facile separation from reaction mixtures where THF is used as a solvent for other components.

Protocols Requiring Freshly Prepared Enolate

The documented limited stability [3] dictates that this compound is best utilized in research settings where freshly prepared reagents are required to ensure maximum reactivity and reproducibility. This scenario is common in academic laboratories or early-stage process development where compound integrity is paramount.

Technical Documentation Hub

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